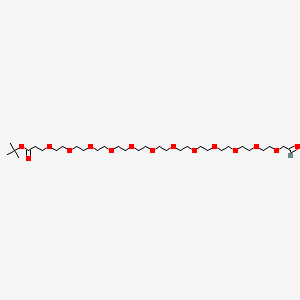
Propargyl-PEG11-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG11-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group (an alkyne) and a PEG chain with 11 ethylene glycol units, terminated by an alcohol group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions due to its alkyne functionality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG11-alcohol can be synthesized through the nucleophilic addition of propargyl alcohol to polyethylene glycol derivatives. One common method involves the reaction of propargyl alcohol with polyethylene glycol mono-tosylate under basic conditions to yield this compound . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk industrial reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG11-alcohol undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Click Chemistry: The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like tosyl chloride (TsCl) and bases such as triethylamine (TEA) are employed.
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are used as catalysts.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Click Chemistry: Formation of triazole-linked compounds.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG11-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems and as a component in the synthesis of therapeutic agents.
Industry: Used in the production of polymers and as a reagent in various industrial processes.
Wirkmechanismus
Propargyl-PEG11-alcohol exerts its effects primarily through its alkyne functionality, which allows it to participate in click chemistry reactions. The alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl alcohol: A simpler compound with a similar alkyne functionality.
PEG derivatives: Compounds with varying lengths of PEG chains and different terminal groups.
Uniqueness
Propargyl-PEG11-alcohol is unique due to its combination of a propargyl group and a PEG chain with 11 ethylene glycol units. This structure provides both the reactivity of the alkyne group and the solubility and flexibility of the PEG chain, making it highly versatile for various applications .
Eigenschaften
Molekularformel |
C25H48O12 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H48O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1,26H,3-25H2 |
InChI-Schlüssel |
BOAHEFBJHQGCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)

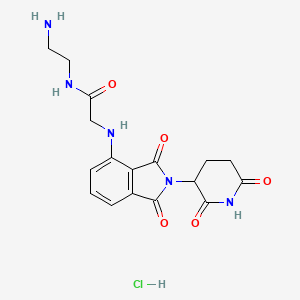
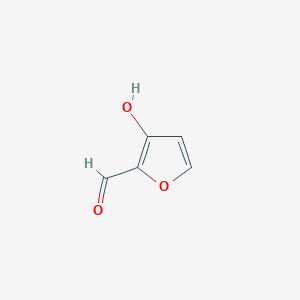
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)
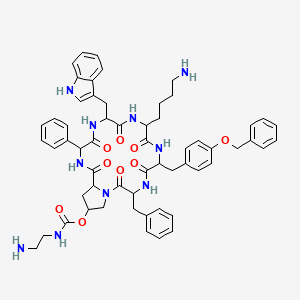
![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)
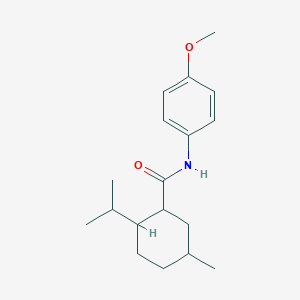
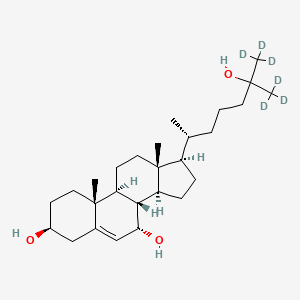
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)
